1-[2-(2-METHYLPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE
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Overview
Description
1-[2-(2-METHYLPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE: is a complex organic compound with a unique structure that combines an indole ring, a piperazine ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the thione group. Common reagents used in these reactions include phenol derivatives, indole derivatives, and piperazine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the thione group to convert it into a thiol or other reduced forms. Sodium borohydride is a typical reducing agent used.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or piperazine rings are replaced with other groups. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a valuable tool for studying biochemical pathways and molecular interactions.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and nucleic acids, affecting their function and activity. The indole ring is known to interact with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. The thione group may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
4-Methoxyphenethylamine: This compound shares a phenethylamine structure but lacks the indole and piperazine rings.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound has a similar aromatic structure but different functional groups.
Phenethylamine: A simpler structure with a phenethylamine backbone, lacking the complexity of the indole and piperazine rings.
Uniqueness: 1-[2-(2-METHYLPHENOXY)ETHYL]-3-(4-METHYLPIPERAZINE-1-CARBOTHIOYL)-1H-INDOLE is unique due to its combination of an indole ring, a piperazine ring, and a thione group
Properties
Molecular Formula |
C23H27N3OS |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C23H27N3OS/c1-18-7-3-6-10-22(18)27-16-15-26-17-20(19-8-4-5-9-21(19)26)23(28)25-13-11-24(2)12-14-25/h3-10,17H,11-16H2,1-2H3 |
InChI Key |
VEJZRVBLKGZKPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCN(CC4)C |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCN(CC4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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